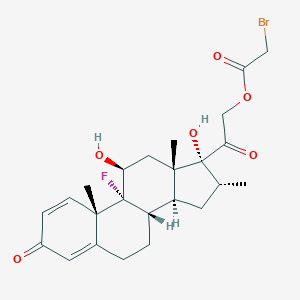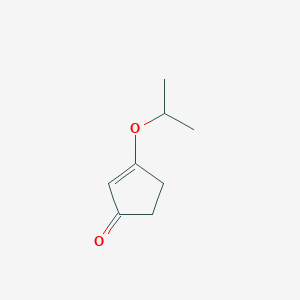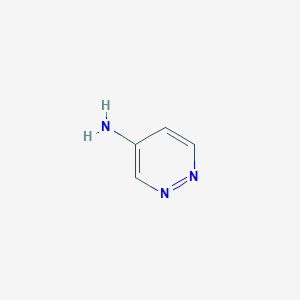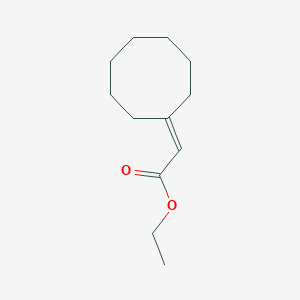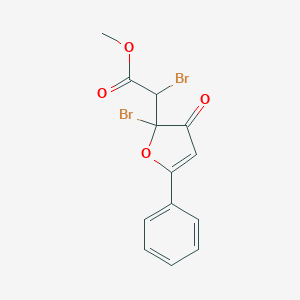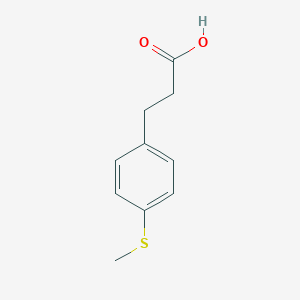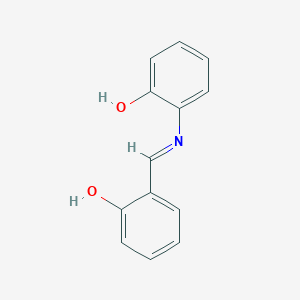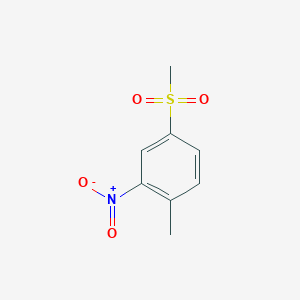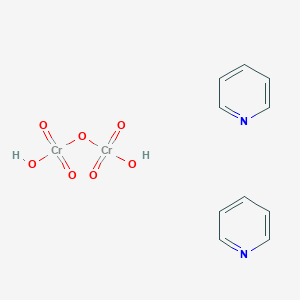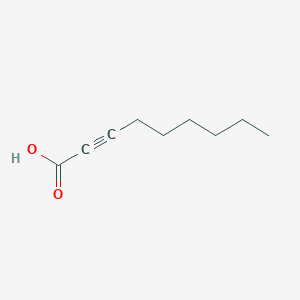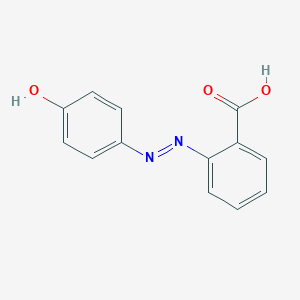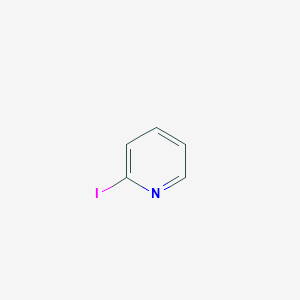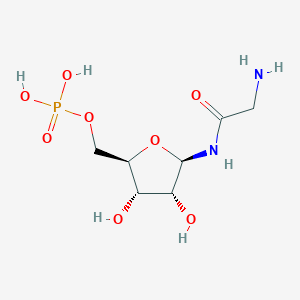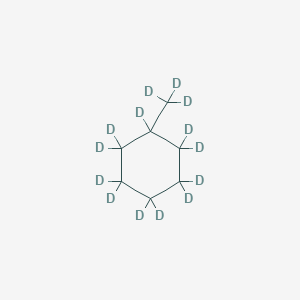
7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione, also known as Cl-IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用机制
7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione exerts its effects by binding to and activating adenosine A3 receptors, which are G protein-coupled receptors that are expressed in various immune and cancer cells. Activation of adenosine A3 receptors leads to the inhibition of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells. 7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione has also been shown to modulate the release of neurotransmitters in the brain, leading to its neuroprotective effects.
生化和生理效应
7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter release in the brain. It has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor properties.
实验室实验的优点和局限性
7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione has several advantages for lab experiments, including its high potency and selectivity for adenosine A3 receptors, as well as its ability to cross the blood-brain barrier. However, it also has several limitations, including its low solubility in water, which may limit its use in some experimental settings.
未来方向
There are several future directions for the study of 7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione, including the development of more potent and selective adenosine A3 receptor agonists, the investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of 7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.
合成方法
7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione can be synthesized using a multi-step process that involves the reaction of 2,6-diaminopurine with chloroacetyl chloride, followed by the reaction with ethyl acetoacetate and hydrolysis. The final product is obtained after purification and isolation using chromatographic techniques.
科学研究应用
7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and anti-tumor properties by activating adenosine A3 receptors, which are expressed in various immune and cancer cells. 7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
属性
CAS 编号 |
1919-38-6 |
|---|---|
产品名称 |
7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione |
分子式 |
C10H13ClN4O2 |
分子量 |
256.69 g/mol |
IUPAC 名称 |
7-(2-chloropropyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H13ClN4O2/c1-6(11)4-15-5-12-8-7(15)9(16)14(3)10(17)13(8)2/h5-6H,4H2,1-3H3 |
InChI 键 |
YAPLUWBOORSOHV-UHFFFAOYSA-N |
SMILES |
CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)Cl |
规范 SMILES |
CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)Cl |
其他 CAS 编号 |
1919-38-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



